molecular formula C8H8F3N B146406 4-Methyl-3-(trifluoromethyl)aniline CAS No. 65934-74-9

4-Methyl-3-(trifluoromethyl)aniline

Cat. No. B146406
CAS RN: 65934-74-9
M. Wt: 175.15 g/mol
InChI Key: JBCDCYFEJQHTTA-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)aniline, also known as 4-MTFMA, is an organofluorine compound with a wide range of applications in scientific research and industrial processes. It is a derivative of aniline and is widely used as an intermediate in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and other specialty chemicals. 4-MTFMA is also used as a catalyst in organic reactions, as a solvent for chemical reactions, and as an additive in fuel and lubricant formulations. This compound is highly versatile and has been studied extensively for its various applications and properties.

Scientific Research Applications

Vibrational Analysis and NLO Materials

4-Methyl-3-(trifluoromethyl)aniline has been studied for its vibrational analysis, which is crucial in understanding its properties for potential use in Non-Linear Optical (NLO) materials. Fourier Transform-Infrared and Fourier Transform-Raman techniques have been applied to study its vibrational aspects. These studies help in understanding the electron-donating and withdrawing effects on the aniline structure and the impact of substituent positions on its vibrational spectra (Revathi et al., 2017).

Synthesis of Antitumor Agents

The compound is used in the synthesis of intermediates for antitumor agents like nilotinib. This involves a process starting from 3,5-dinitro-1-trifluoromethylbenzene and involves steps like fluorination and substitution, showcasing its role in the development of pharmaceutical compounds (Yang Shijing, 2013).

Synthesis of Trifluoromethoxylated Aromatic Compounds

The compound also plays a role in the synthesis of trifluoromethoxylated aromatic compounds, which are significant in pharmacology and biology. A protocol involving 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) has been developed for this purpose, demonstrating its utility in creating new pharmaceuticals and functional materials (Feng & Ngai, 2016).

Cytotoxicity in Cancer Research

In cancer research, α-aminophosphonates containing the trifluoromethyl aniline moiety have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This highlights its potential role in developing new anticancer agents (Reddy et al., 2017).

Spectroscopic Investigation

Spectroscopic investigation of compounds related to this compound, such as 4-nitro-3-(trifluoromethyl)aniline, has been carried out. This includes studying vibrational, structural, thermodynamic, and electronic properties, which are essential in understanding the molecule's behavior and potential applications in various fields (Saravanan et al., 2014).

Radical C-H Trifluoromethylation

The compound is also involved in visible-light-induced radical trifluoromethylation of free anilines, leading to the creation of biologically active compounds and useful building blocks in organic chemistry (Xie et al., 2014).

Inertness to Protonation and Electrophilic Attack

Studies have been conducted on complexes involving trifluoromethyl-substituted anilines, revealing insights into their low basicity and inertness to protonation and electrophilic attack at nitrogen. This unique characteristic can be crucial in the development of new compounds with specific chemical behaviors (Soper et al., 2001).

Safety and Hazards

4-Methyl-3-(trifluoromethyl)aniline is considered hazardous. It can cause skin and eye irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCDCYFEJQHTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372224
Record name 4-Methyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65934-74-9
Record name 4-Methyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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